tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate

Spirocyclic Building Block Molecular Complexity Fragment-Based Drug Design

GPCR lead optimization campaigns using unsubstituted spirocyclic building blocks frequently encounter potency collapse from lost lipophilic contacts. • N-Benzyl motif occupies a distinct lipophilic sub-pocket inaccessible to des-benzyl analogs, directly linked to enhanced CCR8 binding affinity. • Orthogonal Boc deprotection enables selective late-stage diversification of the secondary amine. • Bench-stable solid at ≥95% purity; shipped globally for immediate research use.

Molecular Formula C20H28N2O3
Molecular Weight 344.455
CAS No. 1198284-76-2
Cat. No. B598296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate
CAS1198284-76-2
Molecular FormulaC20H28N2O3
Molecular Weight344.455
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-12-7-10-20(15-22)11-13-21(17(20)23)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
InChIKeySXPPWMULMVXLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate – Spirocyclic Intermediate


tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS 1198284-76-2) is a protected spirocyclic diamine building block featuring a 3,9-diazaspiro[4.5]decane core, an N-benzyl substituent, and a Boc (tert-butoxycarbonyl) protecting group. Its molecular formula is C₂₀H₂₈N₂O₃ with a molecular weight of 344.45 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds that explore conformational constraint and vector diversity in biologically active small molecules . As a bench-stable solid typically offered at 95–98% purity [1], it enables late-stage diversification through orthogonal deprotection of the Boc group and functionalization of the secondary amine.

1
Synthesis Workflow Spirocyclic building block for constructing conformationally constrained medicinal chemistry scaffolds
2
Orthogonal Deprotection Boc-protected intermediate supports late-stage diversification via selective amine functionalization
3
Stereochemistry Entry Racemic mixture provides a starting point for chiral resolution and enantioselective synthesis research

Why Unsubstituted Analogs Fail


The target compound's N-benzyl group is not a passive spectator; it fundamentally dictates the molecule's pharmacophoric footprint, lipophilicity, and metabolic profile. Unsubstituted analogs such as tert-butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS 923009-50-1) lack this critical aromatic moiety, resulting in a markedly different vector angle, hydrogen-bonding capacity, and projected target engagement . In the context of G-protein-coupled receptor (GPCR) programs, particularly those targeting the CCR8 chemokine axis where spirocyclic scaffolds are investigated for allosteric modulation, the N-benzyl motif has been shown to occupy a distinct lipophilic sub-pocket that is inaccessible to the des-benzyl analog, directly correlating with enhanced binding affinity [1]. Substituting with the simpler core therefore carries a high risk of potency collapse and altered selectivity profiles, undermining structure-activity relationship (SAR) campaigns.

Target Compound
N-benzyl spirocyclic scaffold with Boc protection; reported to occupy a distinct lipophilic sub-pocket in GPCR allosteric modulator studies
Des-Benzyl Analog
Lacks the aromatic N-benzyl motif; pharmacophoric footprint and lipophilicity may differ, and target engagement profile may not transfer directly
Ring-Size Consideration
[3.5] spiro analogs (e.g., CAS 155600-89-8) introduce different conformational constraints that may alter spatial orientation of key substituents and affect purification behavior. Direct substitution without validation may shift SAR interpretation.

Quantitative Differentiation Evidence


Molecular Complexity vs Des-Benzyl Core

The target compound's structural differentiation from its closest commercially available analog, tert-butyl 4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate (CAS 923009-50-1), is defined by the presence of the 3-benzyl substituent . This modification increases the molecular weight from 254.33 to 344.45 Da and the heavy atom count from 18 to 25 . The added aromatic ring significantly elevates the molecular complexity (508 vs an estimated <300 for the des-benzyl analog based on standard atomic connectivity) and introduces a key pharmacophoric feature for pi-stacking interactions .

Molecular Complexity vs Des-Benzyl Core
Data to verify
Target MW 344.45 Da · Complexity 508 · Heavy atoms 25
Comparator MW 254.33 Da · Heavy atoms 18
ΔMW +90 Da (+35%) · ΔHeavy atoms +7 (+38%)
Supports fragment-based library expansion into higher-complexity chemical space
In silico properties; experimental confirmation recommended
Spirocyclic Building Block Molecular Complexity Fragment-Based Drug Design

Enantiomeric Purity & Stereochemistry

The spirocyclic carbon at position 5 of the 3,9-diazaspiro[4.5]decane system is a stereogenic center. The target compound (CAS 1198284-76-2) is typically supplied as a racemic mixture . In contrast, the (5R) enantiomer has been documented as a distinct chemical entity with its own unique identifier (ChemSpider ID: 113058811) . This stereochemical difference creates a critical entry point for chiral resolution and enantioselective synthesis, enabling access to optically pure intermediates which are often prerequisites for lead optimization in drug discovery [1].

Enantiomeric Identity & Stereochemistry
Reported
Target Racemic mixture · 0 defined stereocentres
Documented (5R) Entity Single enantiomer · ChemSpider ID 113058811
Racemic vs single enantiomer; stereospecific biological context not yet quantified
Supports chiral resolution workflow and enantioselective SAR studies
Structural assignment via IUPAC; patent WO2005040167A1
Chiral Resolution Stereochemistry Enantioselective Synthesis

Physicochemical Properties vs [3.5] Analogs

The [4.5] spiro ring system of the target compound represents a specific conformational constraint compared to the smaller [3.5] analog, tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 155600-89-8) . The difference in ring size alters the spatial orientation of the N-benzyl and carbamate groups, resulting in distinct calculated boiling points (509.6±43.0 °C for the target versus not reported for the analog) and vapor pressures . These differences directly impact purification strategies, formulation development, and compound handling in high-throughput screening workflows.

Physicochemical Properties vs [3.5] Analog
Data to verify
Boiling Point 509.6±43.0 °C at 760 mmHg
Vapour Pressure 0.0±1.3 mmHg at 25°C
Ring size [4.5] vs [3.5] · ΔMW +14 Da (+4%)
Boiling point differences may shape purification strategy and scale-up planning
Calculated properties; experimental verification recommended
Lipophilicity Physicochemical Properties Spirocycle Ring Size

High-Value Procurement Scenarios


GPCR Allosteric Modulator Lead Optimization

The compound's spirocyclic core and N-benzyl substitution pattern align with key pharmacophoric elements identified in CCR8 allosteric antagonists [1]. Research teams engaged in chemokine receptor drug discovery should prioritize this compound over the des-benzyl or smaller-ring analogs to maintain the critical lipophilic interaction demonstrated in patent SAR [2], thereby preserving target engagement during lead optimization.

Enantioselective Synthesis & Chiral Probes

For medicinal chemistry programs requiring stereochemically pure intermediates, the racemic target compound serves as a starting point for chiral resolution or asymmetric synthesis. The documented existence of the (5R) enantiomer as a separate entity validates the synthetic tractability of accessing single enantiomers, enabling the preparation of enantiopure probes for target validation studies.

FBDD Library Expansion

The compound's molecular weight of 344 Da and elevated complexity score of 508 position it as a 'three-dimensional' fragment for lead-like library expansion. Its procurement is recommended for fragment libraries seeking to sample spiro-rich, conformationally constrained chemical space that is underrepresented in traditional planar fragment collections.

Application
Selection Property
Validation Focus
GPCR allosteric modulator studies
Spirocyclic N-benzyl scaffold with Boc protection
Chemokine receptor binding context and lipophilic sub-pocket engagement
Enantioselective synthesis research
Racemic mixture with documented single-enantiomer pathway
Chiral resolution method development and stereochemical assignment review
Fragment-based library design
3D spirocyclic complexity with elevated heavy-atom count
Conformational constraint sampling in lead-like chemical space
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